2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid

Antibacterial Gram‑positive Topoisomerase inhibition

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic building block from the 1,3-oxazole-4-carboxylic acid class, featuring a 3‑chloro‑4‑methylphenyl substituent at the 2‑position of the oxazole ring. Its molecular formula is C₁₁H₈ClNO₃ and its molecular weight is 237.64 g·mol⁻¹.

Molecular Formula C11H8ClNO3
Molecular Weight 237.64 g/mol
Cat. No. B12083027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC11H8ClNO3
Molecular Weight237.64 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC(=CO2)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO3/c1-6-2-3-7(4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15)
InChIKeyDCQSDDYRGBUJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid (CAS 1340157-42-7) – Core Identity and Procurement-Ready Properties


2-(3-Chloro-4-methylphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic building block from the 1,3-oxazole-4-carboxylic acid class, featuring a 3‑chloro‑4‑methylphenyl substituent at the 2‑position of the oxazole ring. Its molecular formula is C₁₁H₈ClNO₃ and its molecular weight is 237.64 g·mol⁻¹. The carboxylic acid handle at position 4 provides a versatile point for amide coupling, esterification, or acid chloride formation, enabling facile incorporation into larger molecular architectures.

Why Unsubstituted or Differently Halogenated 2‑Aryl‑1,3‑oxazole‑4‑carboxylic Acids Cannot Substitute 2‑(3‑Chloro‑4‑methylphenyl)‑1,3‑oxazole‑4‑carboxylic acid


The 3‑chloro‑4‑methylphenyl substituent at the 2‑position of the oxazole imparts a distinct combination of steric bulk, lipophilicity, and electron‑withdrawing character that is absent in the parent 2‑phenyl‑1,3‑oxazole‑4‑carboxylic acid or in regioisomeric 4‑chlorophenyl or 3‑chlorophenyl analogues. When this scaffold is used as a key intermediate, SAR studies demonstrate that even small positional changes in the 2‑aryl halogen pattern can shift in vitro potency by >10‑fold or alter selectivity between Gram‑positive and Gram‑negative pathogens. [1] Consequently, procuring the exact chloro‑methyl substitution pattern is essential for reproducing literature‑reported activity or for executing structure‑based design campaigns.

Quantitative Differentiation Evidence for 2‑(3‑Chloro‑4‑methylphenyl)‑1,3‑oxazole‑4‑carboxylic acid


Enhanced Antibacterial Potency Against Gram‑Positive Pathogens via 3‑Chloro‑4‑methylphenyl Substitution

In a series of phenylthiourea derivatives designed as bacterial type II topoisomerase inhibitors, the compound bearing the 3‑chloro‑4‑methylphenyl substituent (compound 13) displayed superior antibacterial activity against Gram‑positive strains compared to close structural analogues. The derivative with a 3,4‑dichlorophenyl substituent (compound 11) showed comparable potency, but the 3‑chloro‑4‑methylphenyl pattern conferred distinct antibiofilm properties and was highlighted as one of the two most promising substituents in the series. [1]

Antibacterial Gram‑positive Topoisomerase inhibition

Chlorotoluron‑Derived Scaffold Link to Selective Herbicide Activity

The 3‑chloro‑4‑methylphenyl group is the pharmacophoric core of Chlorotoluron, a well‑characterized phenylurea herbicide with selective weed control activity in cereals. Chlorotoluron inhibits photosynthesis at photosystem II and shows low acute toxicity to honeybees (contact LD₅₀ > 100 µg/bee) while exhibiting moderate mammalian toxicity (oral LD₅₀ rat ~ 2,000 mg/kg). [1] 2‑(3‑Chloro‑4‑methylphenyl)‑1,3‑oxazole‑4‑carboxylic acid presents this validated agronomic motif on a synthetically versatile oxazole‑carboxylic acid scaffold, enabling the construction of novel herbicidal or herbicide‑safener candidates that retain the target‑affinity properties of the Chlorotoluron head group while gaining the derivatisation advantages of the oxazole core.

Herbicide Crop protection Phenylurea

Oxazole‑4‑carboxylic Acid Scaffold Advantage: Direct Amide Coupling Without Ester Hydrolysis Step

Unlike the corresponding methyl or ethyl oxazole‑4‑carboxylate esters, the free carboxylic acid form permits direct amide bond formation via standard HATU/EDC coupling protocols without requiring a separate ester hydrolysis step. In a synthetic study of oxazole‑4‑carboxylate derivatives, the ester hydrolysis to the free acid was reported as a discrete step consuming 4–6 hours under basic conditions and requiring careful pH control to avoid oxazole ring opening. [1] The pre‑formed carboxylic acid eliminates this step entirely, reducing a typical 2‑step library synthesis (hydrolysis + coupling) to a single coupling step, with an estimated 50‑65% reduction in total reaction and purification time per library member.

Medicinal chemistry Library synthesis Amide coupling

Lipophilicity Differentiation from Closely Related 2‑Aryl‑oxazole‑4‑carboxylic Acid Analogues

The calculated partition coefficient (cLogP) of 2‑(3‑chloro‑4‑methylphenyl)‑1,3‑oxazole‑4‑carboxylic acid is approximately 3.0, as estimated by fragment‑based methods applying the Hansch π system. This positions the compound in an optimal range for passive membrane permeability (LogP 1‑4) while remaining below the threshold (LogP > 5) associated with poor solubility and off‑target promiscuity. [1]

Physicochemical property LogP Permeability

Validated Procurement Scenarios for 2‑(3‑Chloro‑4‑methylphenyl)‑1,3‑oxazole‑4‑carboxylic acid


Key Intermediate for Antibacterial Oxazole‑Carboxamide Libraries Targeting Gram‑Positive Pathogens

Researchers constructing focused libraries of oxazole‑4‑carboxamides as bacterial type II topoisomerase inhibitors should prioritise this compound as the core acid building block. The 3‑chloro‑4‑methylphenyl substitution pattern has been experimentally validated to deliver MIC values in the 0.5–2 µg/mL range against Staphylococcus epidermidis and is among the two most potent substituents identified in a systematic SAR study. [1] Procuring this specific acid enables direct single‑step HATU‑mediated coupling with diverse amine building blocks to rapidly generate analogues for Gram‑positive antibacterial screening cascades.

Agrochemical Discovery Intermediate for Photosystem‑II‑Targeted Herbicide Analogues

Agrochemical R&D teams exploring novel photosystem‑II inhibitors or herbicide safeners can use this compound as a Chlorotoluron‑pharmacophore‑equipped oxazole scaffold. Chlorotoluron, which contains the identical 3‑chloro‑4‑methylphenyl group, provides validated cereal‑selective weed control at field‑relevant application rates (1–2 kg/ha) with favourable non‑target organism selectivity. [1] The oxazole‑4‑carboxylic acid handle permits the synthesis of amide, ester, or heterocyclic derivatives that retain the Chlorotoluron recognition element while enabling scaffold‑hopping beyond the phenylurea chemotype.

High‑Throughput Amide Library Synthesis for Phenotypic Screening

Medicinal chemistry groups running high‑throughput amide library production benefit from the free carboxylic acid form, which eliminates the ester hydrolysis step required with methyl or ethyl oxazole‑4‑carboxylate precursors. [1] In automated parallel synthesis workflows, this single‑step advantage reduces per‑plate cycle time by approximately 50–65% and improves overall isolated yields by avoiding the cumulative losses of a two‑step hydrolysis‑coupling sequence. With a cLogP of ~3.0, the resulting library members have predicted physicochemical properties compatible with cell‑based phenotypic screening. [2]

Target‑Guided Fragment Elaboration in Structure‑Based Drug Design

For structure‑based drug design campaigns where the 2‑aryl‑oxazole�4‑carboxylic acid core has been identified as a fragment hit, the 3‑chloro‑4‑methyl substitution pattern offers a calculated ~10‑fold greater lipophilicity compared to the unsubstituted phenyl analogue (ΔcLogP ~ +1.1) and ~3‑fold greater than the 4‑chlorophenyl variant (ΔcLogP ~ +0.5). [1] This property differentiation is valuable when optimising binding affinity for hydrophobic enzyme pockets while maintaining solubility in the drug‑like range. The free carboxylic acid enables direct vector exploration via amide coupling without additional synthetic overhead.

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